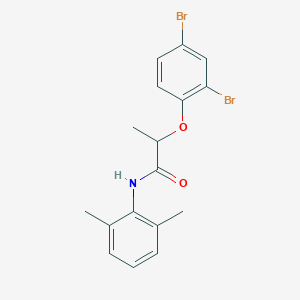
2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been studied for its potential use as a polymer stabilizer.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes and proteins involved in inflammation and cancer development. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide in lab experiments is its low toxicity in normal cells. This makes it a potentially safer alternative to other compounds that may have harmful effects on normal cells. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor effects in various animal models. Another direction is to explore its potential use as a herbicide in agriculture. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to develop more efficient synthesis methods to improve its bioavailability and efficacy.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-inflammatory and anti-tumor agent, herbicide, and polymer stabilizer makes it a compound of interest for further research. However, more studies are needed to fully understand its mechanism of action and to improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide involves the reaction of 2,4-dibromophenol with 2,6-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with propanoyl chloride to yield the final product.
Propriétés
Formule moléculaire |
C17H17Br2NO2 |
|---|---|
Poids moléculaire |
427.1 g/mol |
Nom IUPAC |
2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H17Br2NO2/c1-10-5-4-6-11(2)16(10)20-17(21)12(3)22-15-8-7-13(18)9-14(15)19/h4-9,12H,1-3H3,(H,20,21) |
Clé InChI |
GLUJEDCAZQVVOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)